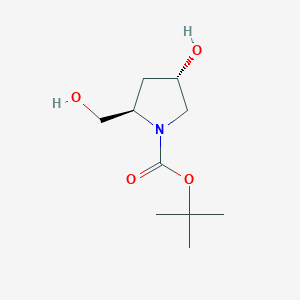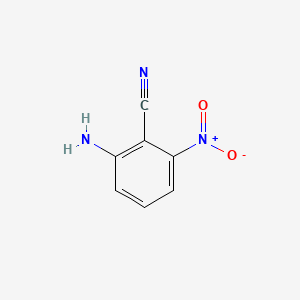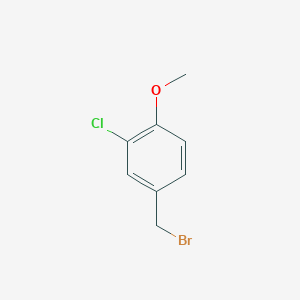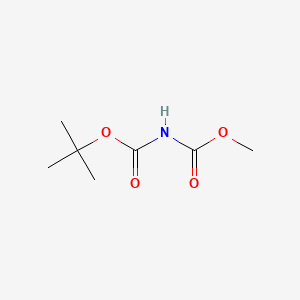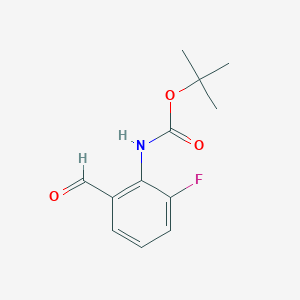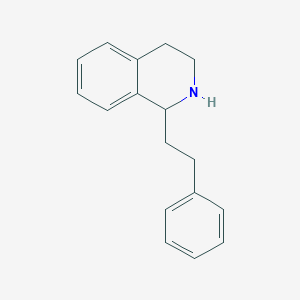
1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline (abbreviated as 1-PE-THIQ) is a synthetic compound that belongs to the isoquinoline alkaloid family. It has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry
Summary of the Application
2-Phenethylamines have a significant presence in medicinal chemistry. They are found in key therapeutic targets and are considered appealing screening compounds .
Methods of Application
The methods of application involve the use of open-chain, flexible alicyclic amine derivatives of 2-phenethylamines. These are used in various therapeutic targets .
Results or Outcomes
The results of using 2-phenethylamines in medicinal chemistry have been promising. They have been found to be effective in various therapeutic applications .
Metabolic Pathways of New Fentanyl Analogs
Summary of the Application
New fentanyl analogs, which can include compounds like “1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline”, are being studied for their metabolic pathways and potencies .
Methods of Application
The methods of application involve studying the metabolic pathways of new fentanyl analogs. This includes reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Results or Outcomes
The results of these studies are crucial for understanding the uptake of such compounds and for interpreting acute intoxication cases or fatalities .
Photoswitchable Inhibitors for β-galactosidase
Summary of the Application
Azobenzenes, which can be derived from 2-Phenethylamines, are of particular interest as a photochromic scaffold for biological applications . They have been used in the development of photoswitchable inhibitors for β-galactosidase .
Methods of Application
The methods of application involve the synthesis of photochromic competitive β-galactosidase inhibitors based on the molecular structure of 2-phenylethyl β-D-thiogalactoside (PETG) and 1-amino-1-deoxy-β-D-galactose (β-D-galactosylamine) .
Results or Outcomes
The optimized compound 37 is a strong competitive inhibitor of β-galactosidase from Escherichia coli and its inhibition constant (Ki) changes between 60 nM and 290 nM upon irradiation with light .
Ligands for Various Receptors
Summary of the Application
2-Phenethylamines are used as ligands for various receptors, including adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, and TAAR1 .
Methods of Application
The methods of application involve the use of 2-phenethylamines as ligands for various receptors .
Results or Outcomes
The results of using 2-phenethylamines as ligands for various receptors have been promising. They have been found to be effective in various therapeutic applications .
properties
IUPAC Name |
1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-6-14(7-3-1)10-11-17-16-9-5-4-8-15(16)12-13-18-17/h1-9,17-18H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUJIVVXTYWNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508684 | |
| Record name | 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
68263-23-0 | |
| Record name | 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




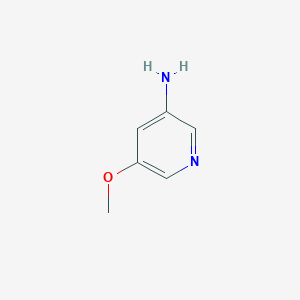

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)
